

An In-depth Technical Guide to 1-Hydroxycyclopentanecarboxylic Acid and its Common Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Hydroxycyclopentanecarboxylic acid

Cat. No.: B104299

[Get Quote](#)

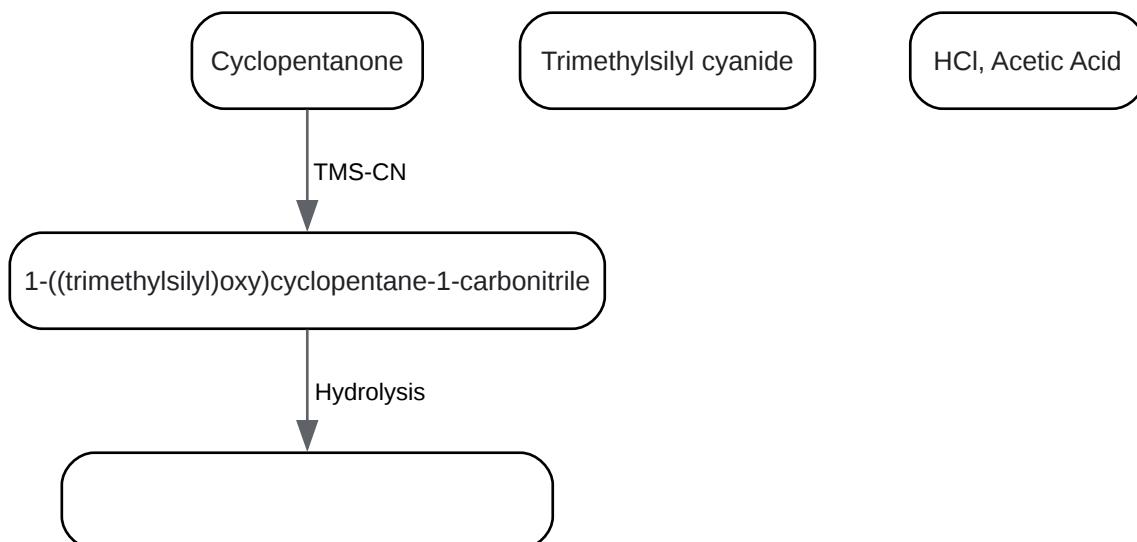
Introduction: The Strategic Value of the Cyclopentane Scaffold in Molecular Design

The cyclopentane ring, a fundamental carbocyclic structure, represents a cornerstone in the design of bioactive molecules. Its unique conformational properties, offering a blend of rigidity and flexibility, make it a privileged scaffold in medicinal chemistry and agrochemical research.

[1] This guide provides an in-depth technical exploration of **1-hydroxycyclopentanecarboxylic acid**, a key building block that embodies the synthetic versatility of the cyclopentane motif. We will delve into the synthesis of this parent compound and its principal derivatives—esters and amides—elucidating the chemical principles that underpin these transformations. Furthermore, we will examine the applications of these molecules, with a particular focus on their role in the development of novel therapeutic agents and crop protection solutions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of **1-hydroxycyclopentanecarboxylic acid** and its derivatives.

The Core Moiety: 1-Hydroxycyclopentanecarboxylic Acid

1-Hydroxycyclopentanecarboxylic acid (CAS 16841-19-3) is a white to off-white solid at room temperature.^[2] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a five-membered ring, provides a versatile platform for a wide range of chemical modifications.^[3]


Physicochemical Properties

A thorough understanding of the physicochemical properties of **1-hydroxycyclopentanecarboxylic acid** is essential for its effective use in synthesis and formulation.

Property	Value	Source
Molecular Formula	C6H10O3	[4]
Molecular Weight	130.14 g/mol	[4]
Melting Point	103-104 °C	[5]
pKa	~4.05 (Predicted)	[5]
Solubility	Slightly soluble in water	[2]
Appearance	Off-white to light brown solid	[2]

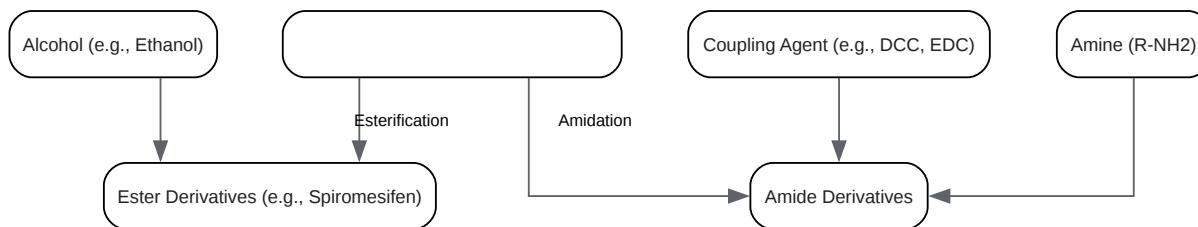
Synthesis of 1-Hydroxycyclopentanecarboxylic Acid

The synthesis of **1-hydroxycyclopentanecarboxylic acid** is most commonly achieved through the hydrolysis of a cyanohydrin precursor derived from cyclopentanone. This multi-step process is a robust and scalable method for producing the target molecule.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Hydroxycyclopentanecarboxylic acid** from Cyclopentanone.

This protocol is adapted from established procedures for the hydrolysis of cyanohydrins.[\[6\]](#)


- Step 1: Formation of 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile.
 - Rationale: The reaction of cyclopentanone with trimethylsilyl cyanide provides a protected cyanohydrin intermediate. The trimethylsilyl group is a good protecting group for the hydroxyl function and facilitates the reaction.
 - Procedure: To a stirred solution of cyclopentanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen). After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
 - In-process Control: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
- Step 2: Hydrolysis to **1-Hydroxycyclopentanecarboxylic Acid**.
 - Rationale: Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid is a classic and effective transformation. The use of a strong acid like hydrochloric acid in acetic acid

provides the necessary conditions for this conversion.[6] The acidic conditions also cleave the trimethylsilyl protecting group.

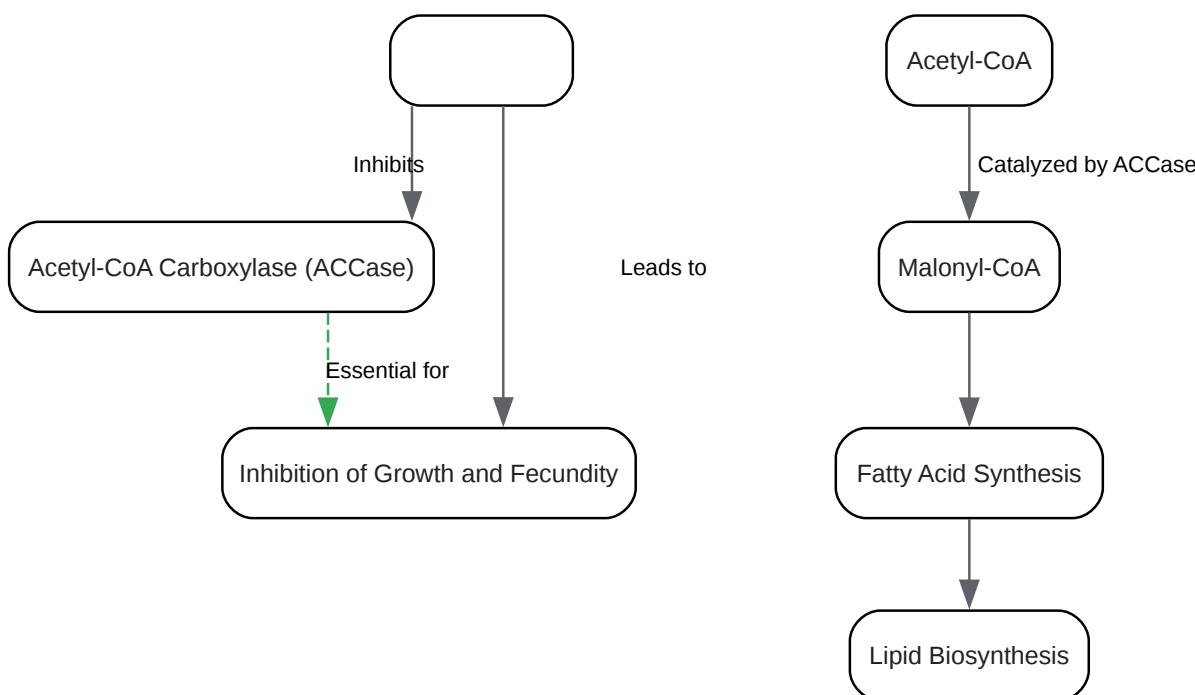
- Procedure: Dissolve the crude 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v).[6] Heat the solution at 80 °C for 4 hours.[6]
- In-process Control: The progress of the hydrolysis can be monitored by TLC or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product.
- Step 3: Isolation and Purification.
 - Rationale: A simple work-up procedure involving concentration and precipitation is often sufficient to isolate the product in high purity.
 - Procedure: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents. The resulting residue is the crude **1-hydroxycyclopentanecarboxylic acid**, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary. The product is typically obtained as a white solid.[6]

Common Derivatives and Their Synthesis

The presence of both a hydroxyl and a carboxylic acid group allows for the straightforward synthesis of a variety of derivatives, primarily esters and amides. These derivatives are of significant interest in drug discovery and agrochemical development due to their altered physicochemical properties and biological activities.

[Click to download full resolution via product page](#)

Caption: Common Derivatization Pathways of **1-Hydroxycyclopentanecarboxylic Acid**.


Ester Derivatives: A Case Study of Spiromesifen

Esterification of **1-hydroxycyclopentanecarboxylic acid** is a common strategy to modify its properties. A prominent example of a commercially successful derivative is the insecticide and acaricide, spiromesifen.

The ethyl ester of **1-hydroxycyclopentanecarboxylic acid** is a key intermediate in the synthesis of spiromesifen.

- Detailed Experimental Protocol:
 - Rationale: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a direct and efficient method for synthesizing esters. Concentrated sulfuric acid is a common and effective catalyst for this reaction.
 - Procedure: To a solution of **1-hydroxycyclopentanecarboxylic acid** (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid. Stir the reaction mixture at reflux for 4-6 hours.
 - In-process Control: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting carboxylic acid.
 - Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 1-hydroxycyclopentanecarboxylate. The product can be purified by column chromatography on silica gel if necessary.

Spiromesifen is a potent insecticide and acaricide that acts by inhibiting lipid biosynthesis in target pests.^[7] Specifically, it targets the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the fatty acid synthesis pathway.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. orgsyn.org [orgsyn.org]
- 2. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1-Hydroxycyclopentanecarboxylic acid | C₆H₁₀O₃ | CID 117177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 1-Hydroxycyclopentanecarboxylic acid. synthesis - chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Hydroxycyclopentanecarboxylic Acid and its Common Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104299#1-hydroxycyclopentanecarboxylic-acid-and-its-common-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com